molecular formula C19H20N4O2S4 B11646344 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B11646344
M. Wt: 464.7 g/mol
InChI Key: UXDJFADDWKOBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a triazole ring, and various functional groups such as ethoxy, dimethyl, and sulfanylidene. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. Once the quinoline core is prepared, it undergoes further functionalization to introduce the ethoxy, dimethyl, and sulfanylidene groups.

Chemical Reactions Analysis

1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases .

Mechanism of Action

The mechanism of action of 1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes and receptors, thereby modulating their activity. This modulation can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to other quinoline derivatives, 1-{8-ETHOXY-4,4-DIMETHYL-1-SULFANYLIDENE-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL}-2-[(1-METHYL-1H-1,2,4-TRIAZOL-3-YL)SULFANYL]ETHAN-1-ONE stands out due to its unique combination of functional groups and its potential biological activities. Similar compounds include other quinoline derivatives such as 4-hydroxyquinoline and 2-hydroxyquinoline, which also exhibit interesting biological activities .

Properties

Molecular Formula

C19H20N4O2S4

Molecular Weight

464.7 g/mol

IUPAC Name

1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-[(1-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone

InChI

InChI=1S/C19H20N4O2S4/c1-5-25-11-6-7-13-12(8-11)15-16(28-29-17(15)26)19(2,3)23(13)14(24)9-27-18-20-10-22(4)21-18/h6-8,10H,5,9H2,1-4H3

InChI Key

UXDJFADDWKOBGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NN(C=N4)C

Origin of Product

United States

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